Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKOMGFSPUJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Isopropyl 5-{[(4-Fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
This compound shares the 4-fluorophenylsulfonamide substituent but differs in three key aspects:
Core Heterocycle : Benzofuran (oxygen atom) vs. benzothiophene (sulfur atom). Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in the benzothiophene derivative.
Ester Group : Isopropyl ester (bulkier, more lipophilic) vs. methyl ester (smaller, less lipophilic).
Implications :
Sulfonylurea Herbicides ()
Compounds like metsulfuron methyl ester (CAS 74223-64-6) share a sulfonylurea bridge but feature a triazine core instead of benzothiophene. These herbicides inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural dissimilarity. However, the sulfonamide group’s role in hydrogen bonding is a common feature .
Functional Analogues
BACE1 Inhibitors ()
The co-crystal ligand ZPX394 (PDB: 3UQU) contains a 4-fluorophenylsulfonamide group and inhibits β-secretase, a protease implicated in Alzheimer’s disease. While the target compound’s benzothiophene core differs from ZPX394’s pyrazole-carboxamide scaffold, both leverage sulfonamide-mediated interactions for target engagement .
Fluorinated Polymers ()
Fluorinated sulfonamides in (e.g., telomers with perfluoroalkyl chains) highlight the role of fluorine in enhancing chemical stability. The target compound’s 4-fluorophenyl group similarly contributes to electronegativity and resistance to enzymatic cleavage .
Comparative Data Table
Key Research Findings and Implications
- Heterocycle Impact : Benzothiophene derivatives generally exhibit higher thermal stability and bioavailability compared to benzofuran analogues due to sulfur’s electronic effects .
- Ester Group Influence : Methyl esters, as in the target compound, balance solubility and cell permeability better than bulkier esters (e.g., isopropyl) .
- Sulfonamide Role : The 4-fluorophenylsulfonamide group enhances binding affinity in enzyme inhibitors, as seen in BACE1 ligands .
Biological Activity
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a sulfonamide group and a fluorophenyl substituent. This unique structure contributes to its potential interactions with various biological targets, making it a subject of interest in drug development.
- Molecular Formula : C16H12FNO4S2
- CAS Number : 478248-44-1
Enzyme Inhibition
This compound has been primarily studied for its inhibitory effects on enzymes, particularly carbonic anhydrase . This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance.
- Inhibition Studies : Research indicates that the compound exhibits significant inhibition of carbonic anhydrase, which may be linked to its potential use in treating conditions like glaucoma and edema.
Anticancer Properties
Similar compounds within the benzothiophene class have demonstrated anticancer properties. Preliminary studies suggest that this compound may also exhibit activity against various cancer cell lines.
- Case Study : In vitro assays have shown that derivatives of benzothiophenes can inhibit the proliferation of cancer cells, suggesting that this compound could be further explored for its anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound likely interacts with specific enzymes, inhibiting their activity and thereby influencing various metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
- Gene Expression Modulation : The compound could affect the expression of genes related to cell cycle regulation and apoptosis, further contributing to its anticancer properties.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | Thiophene core with additional methyl substitution | Inhibitor of myeloid cell leukemia 1 | Enhanced solubility due to methyl group |
| Methyl 3-(4-fluorophenyl)-2-thiophenecarboxylate | Thiophene ring with carboxylic acid | Antimicrobial properties | Simpler structure with fewer functional groups |
| 4-Fluorobenzenesulfonamide | Sulfonamide without thiophene ring | Broad-spectrum enzyme inhibition | More straightforward synthesis pathway |
This comparison highlights the unique structural aspects of this compound that may lead to distinct biological interactions not present in simpler analogs.
Research Findings and Future Directions
Research into this compound is ongoing, focusing on its potential as a therapeutic agent. Future studies should aim to:
- Evaluate Anticancer Efficacy : Conduct clinical trials to assess the efficacy of this compound against various cancer types.
- Investigate Mechanisms : Further elucidate the mechanisms by which this compound exerts its biological effects.
- Explore Derivatives : Synthesize and test derivatives to enhance bioactivity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
